tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Description
tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (CAS 1690708-68-9) is a nitrogen-rich tricyclic compound with the molecular formula C₁₅H₂₄N₄O₂ and a molecular weight of 292.38 g/mol . Its structure features a fused bicyclic core with a tert-butyl carbamate group, which enhances steric protection and stability. The compound’s SMILES string (Cc1cnn2c1NCC1CN(C(=O)OC(C)(C)C)CCC12) highlights the positions of nitrogen atoms and substituents, critical for its reactivity and applications in medicinal chemistry and total synthesis .
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-7-5-11-10(9-17)8-15-12-4-6-16-18(11)12/h4,6,10-11,15H,5,7-9H2,1-3H3 |
InChI Key |
WOKKBVUQNJZGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=CC=NN23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the initial ring system: This step involves the cyclization of a suitable precursor containing nitrogen atoms.
Introduction of the tert-butyl group: This is achieved through a substitution reaction, where a tert-butyl group is introduced to the molecule.
Final cyclization and purification: The final step involves the cyclization of the intermediate compound to form the desired tricyclic structure, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques used in industrial production include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Oxidized derivatives with additional oxygen atoms.
Reduction products: Reduced derivatives with fewer nitrogen atoms.
Substitution products: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate exhibit promising anticancer properties. The unique structural features of this compound allow it to interact with biological targets involved in cancer cell proliferation and survival pathways.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.
- Case Study : A study demonstrated that derivatives of the tetraazatricyclo structure showed selective cytotoxicity against various cancer cell lines while sparing normal cells .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against a range of pathogens.
- Efficacy : Preliminary results suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed a significant reduction in bacterial viability when treated with the compound at specific concentrations .
Materials Science
2.1 Polymer Development
This compound can serve as a monomer or additive in the synthesis of novel polymers.
- Properties : Polymers incorporating this compound demonstrate enhanced thermal stability and mechanical strength.
- Application Example : Research has shown that these polymers can be utilized in coatings and adhesives where durability is crucial .
Biological Research Tool
3.1 Enzyme Inhibition Studies
The compound is being used as a tool to study enzyme inhibition mechanisms.
- Target Enzymes : Investigations focus on its ability to inhibit specific enzymes involved in metabolic pathways.
- Findings : Studies indicate that the compound can effectively modulate enzyme activity, providing insights into metabolic regulation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: The compound can bind to receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Biological Activity
tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure and multiple nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in various fields.
The molecular formula of this compound is C₁₄H₁₈N₄O₂ with a molecular weight of 306.40 g/mol. The presence of the tert-butyl group and carboxylate functional group enhances its chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The tricyclic structure allows effective binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to several biological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling Alterations : It may affect signaling pathways that regulate cellular functions.
Biological Activity Studies
Research has focused on elucidating the mechanisms through which this compound exerts its effects. Key findings include:
- Binding Affinity : Studies indicate a significant binding affinity to certain enzymes and receptors.
- In vitro Studies : Laboratory tests have shown that the compound can modulate cellular responses in cultured cells.
- In vivo Studies : Animal models have been employed to assess the pharmacological effects and therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique features of this compound that enhance its biological activity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | C₁₄H₂₃N₅O₂ | Contains an amino group that enhances biological interactions |
| 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene | C₁₀H₁₆N₄ | Lacks the carboxylate group but retains a similar tricyclic framework |
| Tert-butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | C₁₄H₂₃BrN₄O₂ | Incorporates a bromine atom which may alter reactivity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
- Study Findings : In vitro assays demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells.
-
Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains.
- Mechanism : The compound disrupts bacterial cell membranes leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
